molecular formula C21H14O2 B097224 1-(1-Naphthyl)-2-naphthoic acid CAS No. 18795-02-3

1-(1-Naphthyl)-2-naphthoic acid

Cat. No. B097224
CAS RN: 18795-02-3
M. Wt: 298.3 g/mol
InChI Key: DMWVMIJYUWUJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Naphthyl)-2-naphthoic acid (NNA) is a chemical compound that belongs to the class of naphthalene carboxylic acids. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. NNA has been used in various scientific research applications due to its unique properties and mechanism of action.

Mechanism Of Action

1-(1-Naphthyl)-2-naphthoic acid is known to bind to the hydrophobic regions of cell membranes, particularly lipid rafts. This binding induces changes in the physical properties of the membrane, leading to alterations in the activity of membrane-associated proteins such as receptors, ion channels, and enzymes.

Biochemical And Physiological Effects

1-(1-Naphthyl)-2-naphthoic acid has been shown to have various biochemical and physiological effects, including:
1. Modulation of ion channels: 1-(1-Naphthyl)-2-naphthoic acid has been shown to modulate the activity of various ion channels such as voltage-gated potassium channels, calcium channels, and chloride channels.
2. Inhibition of enzyme activity: 1-(1-Naphthyl)-2-naphthoic acid has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase, and phospholipase A2.
3. Anti-inflammatory activity: 1-(1-Naphthyl)-2-naphthoic acid has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.

Advantages And Limitations For Lab Experiments

1-(1-Naphthyl)-2-naphthoic acid has several advantages and limitations for lab experiments, including:
Advantages:
1. High solubility in organic solvents: 1-(1-Naphthyl)-2-naphthoic acid is highly soluble in organic solvents, making it easy to handle and use in lab experiments.
2. Fluorescent properties: 1-(1-Naphthyl)-2-naphthoic acid has fluorescent properties, making it useful as a probe for imaging and studying biological systems.
3. Versatility: 1-(1-Naphthyl)-2-naphthoic acid can be used in various scientific research applications, including drug discovery, protein-protein interactions, and fluorescence microscopy.
Limitations:
1. Insolubility in water: 1-(1-Naphthyl)-2-naphthoic acid is insoluble in water, which limits its use in aqueous environments.
2. Toxicity: 1-(1-Naphthyl)-2-naphthoic acid has been shown to have toxicity at high concentrations, which can limit its use in certain experiments.
3. Limited availability: 1-(1-Naphthyl)-2-naphthoic acid is not widely available commercially, which can limit its use in certain labs.

Future Directions

For the use of 1-(1-Naphthyl)-2-naphthoic acid in scientific research include the development of novel drugs, the study of lipid rafts, and the development of new fluorescent probes.

Synthesis Methods

1-(1-Naphthyl)-2-naphthoic acid can be synthesized by the reaction of 1-naphthylamine with phthalic anhydride in the presence of a catalyst such as sulfuric acid or aluminum chloride. The reaction yields a mixture of isomers, which can be separated by column chromatography or recrystallization.

Scientific Research Applications

1-(1-Naphthyl)-2-naphthoic acid has been used in various scientific research applications, including:
1. Fluorescence microscopy: 1-(1-Naphthyl)-2-naphthoic acid has been used as a fluorescent probe to visualize and study the distribution and dynamics of lipid rafts in cell membranes.
2. Protein-protein interactions: 1-(1-Naphthyl)-2-naphthoic acid has been used as a tool to study protein-protein interactions by labeling proteins with 1-(1-Naphthyl)-2-naphthoic acid and detecting the fluorescence resonance energy transfer (FRET) between the labeled proteins.
3. Drug discovery: 1-(1-Naphthyl)-2-naphthoic acid has been used as a scaffold for the design and synthesis of novel drugs targeting various diseases such as cancer, inflammation, and bacterial infections.

properties

IUPAC Name

1-naphthalen-1-ylnaphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O2/c22-21(23)19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWVMIJYUWUJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475133
Record name 1-(1-Naphthyl)-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Naphthyl)-2-naphthoic acid

CAS RN

18795-02-3
Record name 1-(1-Naphthyl)-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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